molecular formula C16H13NO B11870625 1-methyl-4-phenylquinolin-2(1H)-one CAS No. 5139-04-8

1-methyl-4-phenylquinolin-2(1H)-one

Cat. No.: B11870625
CAS No.: 5139-04-8
M. Wt: 235.28 g/mol
InChI Key: QFSAWBIUJQQETK-UHFFFAOYSA-N
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Description

1-methyl-4-phenylquinolin-2(1H)-one is a heterocyclic compound with a quinoline backbone. It is known for its potential applications in medicinal chemistry, particularly in the development of anti-cancer agents. The compound’s structure consists of a quinoline ring substituted with a methyl group at the 1-position and a phenyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-phenylquinolin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aryl methyl ketone in the presence of a base. The reaction conditions often include heating the mixture in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.

Scientific Research Applications

1-methyl-4-phenylquinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-cancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases, particularly cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-4-phenylquinolin-2(1H)-one in biological systems involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-cancer effects. It may also interact with DNA, causing disruption of DNA synthesis and function.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of 1-methyl-4-phenylquinolin-2(1H)-one, known for its anti-malarial properties.

    4-phenylquinoline: Similar structure but lacks the methyl group at the 1-position.

    1-methylquinoline: Similar structure but lacks the phenyl group at the 4-position.

Uniqueness

This compound is unique due to the presence of both the methyl and phenyl groups, which can enhance its biological activity and specificity. This dual substitution pattern can lead to improved pharmacokinetic properties and increased potency in medicinal applications.

Properties

CAS No.

5139-04-8

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

1-methyl-4-phenylquinolin-2-one

InChI

InChI=1S/C16H13NO/c1-17-15-10-6-5-9-13(15)14(11-16(17)18)12-7-3-2-4-8-12/h2-11H,1H3

InChI Key

QFSAWBIUJQQETK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C3=CC=CC=C3

Origin of Product

United States

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